molecular formula C12H20N4O2 B6605743 tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate CAS No. 2302426-51-1

tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate

Cat. No.: B6605743
CAS No.: 2302426-51-1
M. Wt: 252.31 g/mol
InChI Key: FJNYOXMOJBMBAH-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate (TBAI) is an organic compound that has been studied for its potential applications in chemical synthesis and biomedical research. TBAI is a derivative of azetidine and is structurally related to imidazole, a five-membered heterocyclic aromatic organic compound. TBAI is a colorless and volatile liquid that is soluble in organic solvents. It is used in the synthesis of various compounds, such as quinolones, and in the preparation of pharmaceuticals and other chemical products.

Scientific Research Applications

Tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate has been studied for its potential applications in chemical synthesis and biomedical research. It is used in the synthesis of various compounds, such as quinolones, and in the preparation of pharmaceuticals and other chemical products. In addition, this compound has been used as a substrate for enzymes, such as the enzyme β-lactamase, which catalyzes the hydrolysis of β-lactam antibiotics. It has also been used in the synthesis of peptides and for the preparation of peptide derivatives.

Mechanism of Action

Tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate is an organic compound that can be used as a substrate for enzymes, such as β-lactamase. The enzyme catalyzes the hydrolysis of β-lactam antibiotics, which are important for the treatment of bacterial infections. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which activates the hydrolysis reaction. The mechanism of action of this compound is not fully understood, but it is believed that the compound acts as an inhibitor of the enzyme, preventing it from catalyzing the hydrolysis reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. In vitro studies have shown that this compound can inhibit the activity of β-lactamase, an enzyme involved in the hydrolysis of β-lactam antibiotics. In addition, it has been suggested that this compound may have an effect on the metabolism of other compounds, such as nucleic acids and amino acids.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate is a volatile liquid that is soluble in organic solvents, making it an ideal compound for use in laboratory experiments. It can be synthesized in a relatively simple and efficient manner, and its reaction with β-lactamase can be carried out in a variety of conditions. However, the biochemical and physiological effects of this compound are not well understood, and it is important to be aware of the potential risks associated with its use.

Future Directions

The potential applications of tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate are numerous, and further research is needed to explore its potential uses. For example, further studies could be conducted to investigate its effects on the metabolism of other compounds, such as nucleic acids and amino acids. Additionally, more research is needed to understand its mechanism of action and its potential effects on other enzymes. Finally, more research is needed to determine the potential applications of this compound in the synthesis of pharmaceuticals and other chemical products.

Synthesis Methods

Tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate can be synthesized through a variety of methods, including the reaction of 1-methyl-1H-imidazol-2-yl azetidine-1-carboxylic acid with tert-butyl bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, at room temperature and the product is obtained in a yield of up to 95%.

Properties

IUPAC Name

tert-butyl 3-amino-3-(1-methylimidazol-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-7-12(13,8-16)9-14-5-6-15(9)4/h5-6H,7-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNYOXMOJBMBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=NC=CN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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